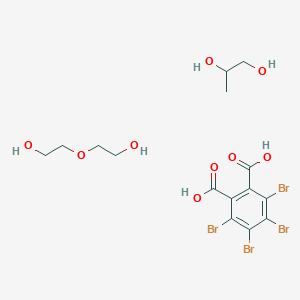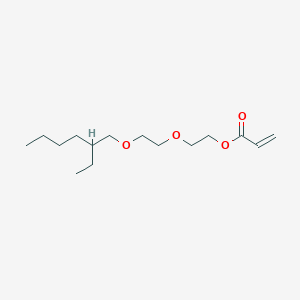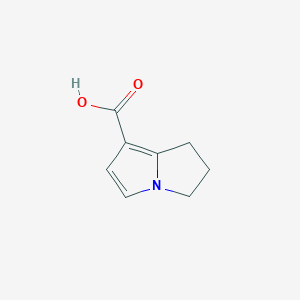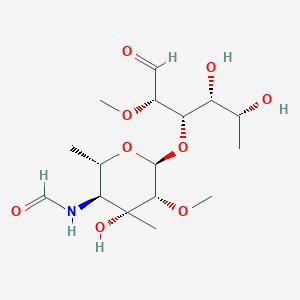
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyltyrosine typically involves the acetylation of L-tyrosine. One common method includes dissolving L-tyrosine in an aqueous medium and conducting acetylation using acetic anhydride as the acylating agent. The reaction is carried out at temperatures between 50-80°C for 45-75 minutes . The crude product is then purified through crystallization and drying processes .
Industrial Production Methods: In industrial settings, the preparation of N-acetyltyrosine may involve the use of sodium hydroxide as a catalyst to enhance the conversion rate of L-tyrosine. The crude product is then purified using acetone, resulting in a high-purity product suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: N-acetyltyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various acylated tyrosine derivatives.
科学的研究の応用
N-acetyltyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme activity.
Industry: Employed in the production of therapeutic recombinant proteins and monoclonal antibodies.
Recent studies have also explored its potential as an inhibitor of SARS-CoV-2 3-chymotrypsin-like protease and nonstructural protein 16, indicating its possible application in COVID-19 treatment .
作用機序
N-acetyltyrosine acts as a high-solubility precursor to tyrosine. Once administered, it is deacetylated to form tyrosine, which then participates in various metabolic pathways. Tyrosine is crucial for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which play vital roles in mood regulation, stress response, and cognitive function .
Similar Compounds:
L-Tyrosine: The parent compound of N-acetyltyrosine, used in protein synthesis and neurotransmitter production.
Acetylcysteine: Another acetylated amino acid used as a mucolytic agent and antioxidant.
N-Acetylserotonin: An acetylated derivative of serotonin with potential neuroprotective effects.
Uniqueness: N-acetyltyrosine is unique due to its enhanced solubility compared to L-tyrosine, making it more suitable for parenteral nutrition and dietary supplements. Its ability to serve as a precursor to tyrosine while maintaining high solubility sets it apart from other similar compounds .
特性
CAS番号 |
116708-30-6 |
|---|---|
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC名 |
3-(dimethylaminodiazenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c1-12(2)11-10-6-4-3-5-9-7(6)8(13)14/h3-5H,1-2H3,(H,13,14) |
InChIキー |
ABJSYTQJFSOBIO-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
正規SMILES |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
同義語 |
2-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)

![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)








